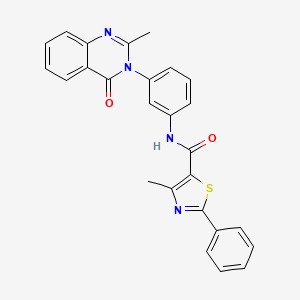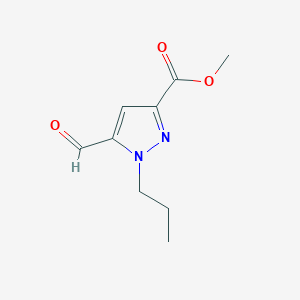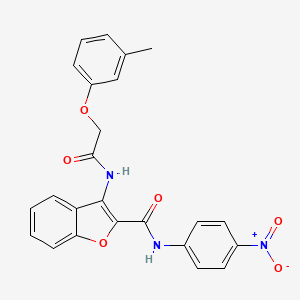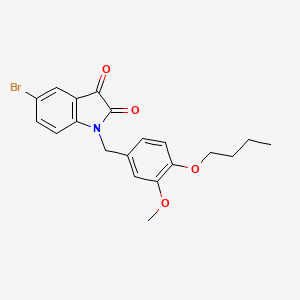
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H20N4O2S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Antimicrobial Activity : A series of derivatives related to 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide were synthesized and demonstrated significant antimicrobial properties against various human pathogenic microorganisms. These compounds, including some containing the quinazolin-4-one moiety, were found to be effective against a range of bacteria and fungi (Saravanan, Alagarsamy, & Prakash, 2015), (Desai, Dodiya, & Shihora, 2011).
Analgesic and Anti-Inflammatory Applications
- Analgesic and Anti-inflammatory Activities : Compounds related to 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide have shown potential in treating pain and inflammation. Studies indicate that derivatives linked with quinazolin-4-one and oxadiazole showed potent analgesic and anti-inflammatory activities in animal models (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Anticancer Properties
- Anticancer Activity : Some derivatives of 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide have shown promising results in anticancer research. These compounds were found to inhibit cancer cell lines, suggesting potential utility in developing new anticancer agents (Liu, Bai, Pan, Song, & Zhu, 2009).
Antitubercular and Anti-HIV Agents
- Antitubercular and Anti-HIV Applications : Novel derivatives of this compound class have been explored as potential antitubercular and anti-HIV agents. Some compounds demonstrated significant activity against S. epidermidis, S. aureus, B. subtilis, and showed antitubercular potency as well as anti-HIV activity (Sulthana M.T, Chitra, & Alagarsamy, 2019).
Tyrosinase Inhibition and Antioxidant Properties
- Tyrosinase Inhibition and Antioxidant Activity : Certain synthesized derivatives of 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide were found to be effective tyrosinase inhibitors, suggesting potential applications in treating conditions like hyperpigmentation. They also displayed significant antioxidant properties (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-16-23(33-25(27-16)18-9-4-3-5-10-18)24(31)29-19-11-8-12-20(15-19)30-17(2)28-22-14-7-6-13-21(22)26(30)32/h3-15H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERPJXECUWDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)


![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)


![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2417607.png)